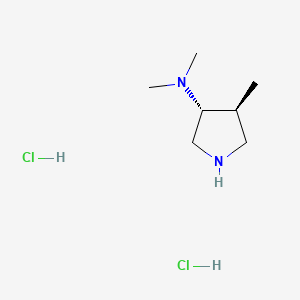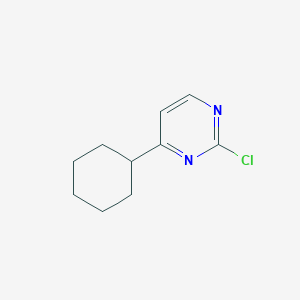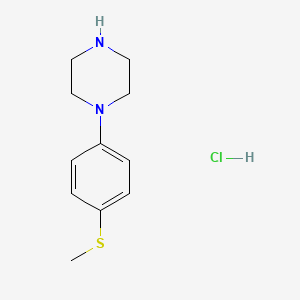
2-(Benzylthio)ethyl nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylthio)ethyl nicotinate is an organic compound that combines the structural features of benzylthio and nicotinate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)ethyl nicotinate typically involves the reaction of ethyl nicotinate with benzylthiol. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating its nucleophilic attack on the ethyl nicotinate.
Industrial Production Methods
On an industrial scale, the production of nicotinic acid derivatives, including this compound, can involve the oxidation of 5-ethyl-2-methylpyridine with nitric acid . This method is efficient but requires careful handling of reagents and control of reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylthio)ethyl nicotinate can undergo various chemical reactions, including:
Oxidation: The benzylic position is susceptible to oxidation, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group in nicotinate can be reduced to an amine under suitable conditions.
Substitution: The benzylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like thiols or amines can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(Benzylthio)ethyl nicotinate involves its interaction with specific molecular targets. For instance, it can act as a ligand for metal ions, facilitating their selective extraction. In biological systems, it may interact with receptors such as the 5-HT1A receptor, influencing neurotransmission pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl nicotinate: Used in similar applications but lacks the benzylthio group, which can enhance selectivity and reactivity.
Methyl nicotinate: Another nicotinate derivative with different pharmacological properties.
Benzyl nicotinate: Shares the benzyl group but differs in its ester linkage, affecting its biological activity.
Uniqueness
2-(Benzylthio)ethyl nicotinate is unique due to the presence of both benzylthio and nicotinate groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
101952-53-8 |
|---|---|
Molecular Formula |
C15H15NO2S |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
2-benzylsulfanylethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C15H15NO2S/c17-15(14-7-4-8-16-11-14)18-9-10-19-12-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2 |
InChI Key |
NOCMOMLHYMVNAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCCOC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,2R)-Methyl 5'-methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylate](/img/structure/B14034103.png)


![Ethyl 7-bromo-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate](/img/structure/B14034113.png)



![tert-Butyl benzyl(2-(hydroxymethyl)-1-oxaspiro[4.5]decan-8-yl)carbamate](/img/structure/B14034155.png)





